

# Omipalisib in vivo dosing schedule 1mg/kg twice daily

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## Compound Focus: Omipalisib

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## In Vivo Dosing Schedules for Omipalisib

Study Model	Dosing Schedule	Route of Administration	Key Context & Findings	Source
<b>AV Block Dog Model</b> (Preclinical)	<b>1 mg/kg, twice daily (BID)</b> for 7 days	Oral (powder-filled capsules)	This is the specific schedule you inquired about. It led to accumulative plasma levels and adverse events, including QT prolongation and a mild proarrhythmic outcome. [1]	[1]
<b>Human IPF Patients</b> (Clinical Trial)	0.25 mg, 1 mg, and 2 mg, twice daily (BID) for 8 days	Oral (tablets)	An experimental medicine study. The 2 mg BID dose showed confirmed target engagement in the lungs. The most common adverse event was diarrhea. [2] [3]	[2] [3]
<b>PDAC Mouse Model</b> (Preclinical)	Combined with Trametinib; exact dose not	Oral administration	The combination therapy (OmiTram) was more effective at reducing tumor growth and prolonging survival than either	[4]

Study Model	Dosing Schedule	Route of Administration	Key Context & Findings	Source
	specified in results		drug alone in pancreatic cancer models. [4]	
<b>AML Mouse Model</b> (Preclinical)	Dose not specified in results	Information not specified in abstract	Omipalisib significantly inhibited tumor growth and prolonged mouse survival without causing weight loss. [5]	[5]

## Experimental Protocol: Preclinical Dosing in Dogs

The following detailed methodology is adapted from the study that explicitly used the 1 mg/kg BID schedule [1].

- **Animal Model:** Purpose-bred Mongrel dogs (n=13) with complete AV block induced by ablation of the bundle of His. Their hearts were paced in VDD-mode to prevent bradycardia-induced remodeling [1].
- **Formulation and Administration:**
  - **Drug Form:** **Omipalisib** powder [1].
  - **Preparation:** The powder was filled into capsules for oral administration [1].
  - **Dosing Regimen:** **1 mg/kg** was administered orally **twice daily** (at 8:00 AM and 5:00 PM) for **7 consecutive days** [1].
- **Pharmacokinetic/Pharmacodynamic Monitoring:**
  - **Plasma Concentration:** The target was to maintain plasma levels **>30 ng/mL** for sustained target inhibition. The BID schedule was adopted after a once-daily regimen failed to maintain this concentration over 24 hours [1].
  - **Efficacy Assessment:** Protein analysis from left ventricular biopsy samples was used to confirm pathway inhibition [1].
- **Safety and Tolerability Assessment:**
  - **ECG Analysis:** QT interval was measured under standardized conditions (anesthesia, bradycardia) and after a dofetilide challenge [1].
  - **Arrhythmia Monitoring:** The incidence of ectopic beats and Torsade de Pointes (TdP) arrhythmias was recorded [1].
  - **Cell Studies:** Ventricular cardiomyocytes were isolated post-study to measure IKs current density [1].

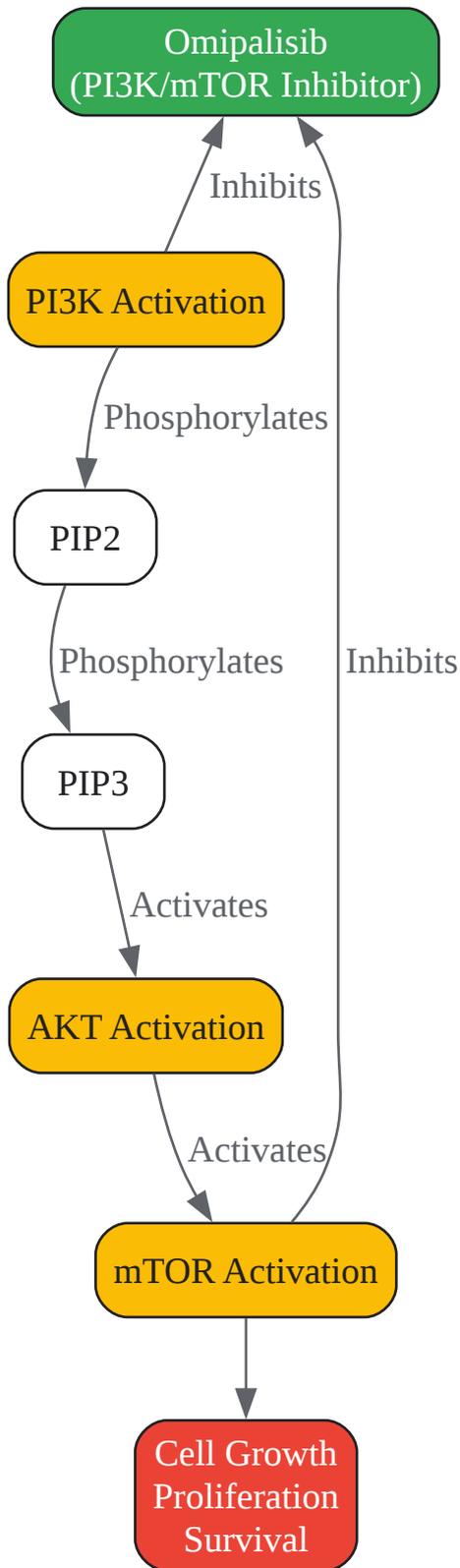
## Critical Considerations for Protocol Design

- **Cardiac Toxicity:** The 1 mg/kg BID regimen in dogs caused **QT prolongation** and had a **mild proarrhythmic outcome** [1]. Researchers should implement rigorous cardiac monitoring in preclinical studies.
- **Dose Frequency Rationale:** The BID schedule was necessary to maintain plasma concentrations above the target threshold, which a once-daily dose could not achieve [1]. This highlights the importance of pharmacokinetic profiling in a specific model.
- **Combination Therapy Potential:** Research in pancreatic cancer models supports the enhanced efficacy of combining **Omipalisib** with a MEK inhibitor (Trametinib) to simultaneously target PI3K and MAPK pathways [4].

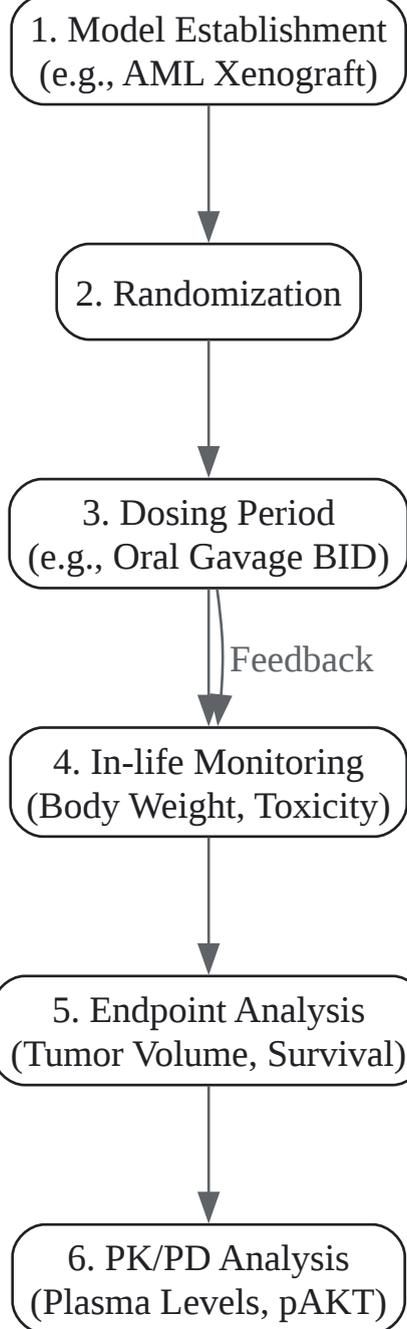
## Omipalisib Mechanism and Workflow

The diagram below illustrates the mechanism of action of **Omipalisib** and a general workflow for an in vivo efficacy study.

## Omipalisib Mechanism of Action



## Example In Vivo Efficacy Workflow



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## Key Takeaways for Your Application Notes

- **The 1 mg/kg BID schedule has direct preclinical validation** in a canine model, but its use is coupled with clear cardiac safety signals [1].
- **Dosing is highly context-dependent.** The effective and tolerable schedule varies significantly between species (dog vs. human) and disease models (fibrosis vs. cancer) [2] [1] [5].
- **Robust PK/PD monitoring is essential.** The dog study demonstrated the critical need to measure plasma concentrations to guide dosing frequency and confirm target engagement [1].
- **Combination therapy is a promising avenue.** Empirical evidence supports exploring **Omipalisib** in combination with other targeted drugs, such as MEK inhibitors [4].

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